molecular formula C11H9ClN2O B2979996 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1541538-18-4

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2979996
CAS No.: 1541538-18-4
M. Wt: 220.66
InChI Key: SQEQJUCOCCOUEZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1541538-18-4) is a high-purity benzaldehyde derivative designed for research and development applications. This compound serves as a versatile and critical synthetic building block in medicinal chemistry, particularly for constructing complex heterocyclic architectures . The molecular structure incorporates both a pyrazole ring and a benzaldehyde group, making it a valuable scaffold for creating novel biologically active molecules. The aldehyde functional group is a key reactive site for further chemical transformations, including the synthesis of Schiff bases and other derivatives explored in pharmaceutical research . Pyrazole-containing compounds are recognized for their broad pharmacological potential, which includes antimicrobial, antioxidant, and antitumor activities . Similarly, benzimidazole derivatives, which can be synthesized from such advanced intermediates, are known to interact with biological targets like DNA and specific enzymes, exhibiting cytotoxic potential . Researchers value this compound for its utility in developing new therapeutic agents, as the pyrazole moiety is a common feature in many FDA-approved drugs and investigational compounds . Key Identifiers: • CAS Number: 1541538-18-4 • Molecular Formula: C 11 H 9 ClN 2 O • Molecular Weight: 220.66 g/mol • SMILES: O=CC1=CC=C(N2N=CC(C)=C2)C(Cl)=C1 This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-3-2-9(7-15)4-10(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEQJUCOCCOUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541538-18-4
Record name 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a versatile building block in organic synthesis and medicinal chemistry. Applications include:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds. Compounds containing pyrazole rings are known for their potential pharmacological properties.
  • Agricultural Chemistry: Derivatives of this compound are used to create fungicides, pesticides, and insecticides. These derivatives undergo testing for efficacy and safety in agricultural environments and have proven effective in protecting crops from pests and diseases.
  • Anti-malarial Agents: It is used in the development of anti-malarial agents due to the pyrazole core’s biological activity. Synthesis involves creating derivatives tested for their anti-malarial efficacy, showing promising results for treating malaria.

Interaction with Biological Targets

Interaction studies involving this compound focus on its binding affinity with biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors linked to disease processes, making them candidates for drug development. Studies on structure-activity relationships (SAR) have provided insights into optimizing these interactions for enhanced efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity .

Comparison with Similar Compounds

Halogenated Benzaldehyde Derivatives

The compound belongs to a broader class of halogenated benzaldehydes, which are studied for their reactivity and biological activity. Key analogs include:

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
3-Chloro-4-(dibromo-methyl)-5-hydroxy-2(5H)-furanone C₅H₃Br₂ClO₃ Chloro, dibromomethyl, hydroxy Carcinogenicity (LM classification)
(E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) C₅H₃Cl₃O₃ Chloro, dichloromethyl, oxo Mutagenic potential
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde C₁₁H₉ClN₂O Chloro, 4-methylpyrazole, aldehyde Predicted CCS: 145.3 Ų ([M+H]⁺)

Key Observations :

Pyrazole-Containing Aromatic Compounds

Pyrazole derivatives are widely explored in medicinal chemistry. Comparisons include:

Compound Name Molecular Formula Substituents Key Properties
4-(1H-Pyrazol-1-yl)benzaldehyde C₁₀H₈N₂O Pyrazole, aldehyde Simpler structure; lower molecular weight
3-Nitro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde C₁₁H₉N₃O₃ Nitro, 4-methylpyrazole, aldehyde Enhanced electrophilicity due to nitro group

Key Observations :

  • Collision Cross-Section: The predicted CCS value for the target compound (145.3 Ų for [M+H]⁺) suggests a larger molecular volume compared to non-methylated pyrazole analogs .

Biological Activity

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11_{11}H9_{9}ClN2_{2}O
Molecular Weight: Approximately 220.66 g/mol
SMILES Notation: CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl
InChIKey: SQEQJUCOCCOUEZ-UHFFFAOYSA-N

The compound features a chloro-substituted benzaldehyde moiety along with a methylated pyrazole group, which contributes to its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with 4-methyl-1H-pyrazole under basic conditions, often utilizing potassium carbonate in solvents like dimethylformamide (DMF).

Anticancer Properties

Research indicates that compounds containing the pyrazole ring, including this compound, exhibit significant anticancer activity. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers .

Case Study:
A study demonstrated that pyrazole-based compounds could inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows potential against various pathogens, including bacteria and fungi. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases.

Antimicrobial Activity Table:

PathogenActivity TypeMIC (mg/mL)
Staphylococcus aureusBacterial0.0039
Escherichia coliBacterial0.025
Candida albicansFungal0.015

The primary targets for this compound include Leishmania aethiopica and Plasmodium berghei , with studies indicating that the compound interacts with these organisms through molecular docking techniques. This interaction disrupts their biochemical pathways, leading to growth inhibition.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the pyrazole ring or substitution patterns on the benzaldehyde moiety can significantly affect biological activity. For instance, variations in the methyl group position or additional halogen substitutions can enhance or diminish efficacy against specific biological targets .

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, and what experimental conditions are critical for success?

Answer: The compound can be synthesized via two primary routes:

  • Nucleophilic Aromatic Substitution : Reacting 3-chloro-4-fluorobenzaldehyde with 4-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The fluoride leaving group is displaced by the pyrazole nitrogen, requiring precise stoichiometric control to avoid side reactions .
  • Vilsmeier–Haack Reaction : Formylation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzene using POCl₃ and DMF. Temperature control (<5°C during reagent addition) and anhydrous conditions are critical to prevent over-chlorination or decomposition .

Q. Key Characterization Data :

PropertyValue/DescriptionSource Method
Melting Point Not directly reported; analogs (e.g., 3-chloro-4-(pyridin-2-yloxy)benzaldehyde) show 140–141°C
¹H NMR (CDCl₃) δ 9.96 (s, CHO), 8.16 (pyrazole H), 7.84–7.76 (aromatic H)
Spectral Validation Cross-check with HRMS (e.g., [M+H]+ calculated vs. observed)

Q. How can the regioselectivity of pyrazole substitution in this compound be confirmed experimentally?

Answer: Regioselectivity arises from the electron-donating 4-methyl group on the pyrazole directing substitution to the 1-position. Confirm via:

  • X-ray Crystallography : Resolves the pyrazole orientation and chloro/aldehyde positions (e.g., analogs in ).
  • NOESY NMR : Detects spatial proximity between pyrazole methyl protons and adjacent aromatic protons .
  • Comparative Synthesis : Synthesize isomers (e.g., 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde) and compare melting points/spectra .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., NMR chemical shifts) be resolved for this compound?

Answer: Discrepancies often arise from solvent effects or dynamic processes. Mitigate by:

  • DFT Calculations : Include solvent models (e.g., PCM for DMSO or CDCl₃) and compare Boltzmann-averaged shifts with experimental data .
  • Variable-Temperature NMR : Identify conformational equilibria (e.g., hindered rotation of the pyrazole ring) .
  • Cross-Validation : Use multiple techniques (IR, X-ray, HRMS) to confirm structural assignments .

Q. What strategies optimize the yield of this compound in large-scale reactions without industrial protocols?

Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yield .
  • Purification : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate aldehyde derivatives from chlorinated byproducts .

Q. How does the electronic nature of the 4-methylpyrazole moiety influence the reactivity of the benzaldehyde group?

Answer: The electron-donating methyl group increases pyrazole aromaticity, stabilizing the adjacent aldehyde via resonance. This impacts:

  • Electrophilicity : Aldehyde carbonyl becomes less electrophilic, requiring stronger nucleophiles (e.g., Grignard reagents) for addition reactions .
  • Oxidation Stability : Resistance to over-oxidation (to carboxylic acid) under mild conditions (e.g., KMnO₄ in acetone) .
  • Crystallinity : Enhanced π-stacking due to planarization, improving crystal formation for X-ray analysis .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

Answer: Common impurities include:

  • Dechlorinated Byproducts : Detect via LC-MS (negative ion mode for Cl⁻ loss) .
  • Aldehyde Dimers : Identify by FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) .
  • Residual Solvents : Quantify using GC-MS with a DB-5 column and He carrier gas .
    Mitigation : Optimize reaction quenching (e.g., aqueous NaHSO₃ for aldehyde stabilization) and use high-purity solvents (HPLC grade) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Answer:

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for aldehyde oxidation or hydrolysis .
  • Light Sensitivity : Store in amber vials under UV/Vis light; check for photodegradation products (e.g., quinone formation) .
  • Recommended Storage : –20°C under argon, with desiccant (silica gel) to prevent moisture uptake .

Q. Tables for Critical Data Comparison

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution65–75≥97Byproduct formation (e.g., di-substituted pyrazole)
Vilsmeier–Haack50–60≥95Over-chlorination at aldehyde position

Q. Table 2: Spectral Benchmarks

TechniqueDiagnostic SignalReference Compound
¹³C NMR δ 189.8 (CHO), 147.1 (pyrazole C)3-Chloro-4-(pyridin-2-yloxy)benzaldehyde
HRMS [M+H]+ 234.0317 (C₁₂H₉ClNO₂)

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